alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate
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Overview
Description
Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate is a phosphorylated sugar derivative. It is a substrate for uridyltransferase, an enzyme that catalyzes the reaction of UDP-glucose with galactose-1-phosphate to form glucose-1-phosphate and UDP-galactose . This compound is significant in the study of galactose metabolism and is often used in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate is synthesized from galactose through the action of galactokinase, which phosphorylates galactose to form galactose-1-phosphate . The dipotassium salt form is achieved by neutralizing the phosphate group with potassium ions. The pentahydrate form indicates that the compound crystallizes with five molecules of water.
Industrial Production Methods
Industrial production of this compound involves the enzymatic phosphorylation of galactose followed by purification and crystallization processes. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in glycosylation reactions where it acts as a donor of galactose units.
Common Reagents and Conditions
Phosphorylation: Catalyzed by galactokinase in the presence of ATP.
Dephosphorylation: Catalyzed by phosphatases under physiological conditions.
Glycosylation: Involves enzymes like uridyltransferase and UDP-glucose.
Major Products
Glucose-1-phosphate: Formed during the reaction with UDP-glucose.
UDP-galactose: Another product of the uridyltransferase-catalyzed reaction.
Scientific Research Applications
Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate is widely used in scientific research:
Chemistry: Studying the mechanisms of sugar phosphorylation and glycosylation.
Biology: Investigating galactose metabolism and its disorders, such as galactosemia.
Medicine: Understanding the biochemical pathways involved in metabolic diseases.
Industry: Used in the production of galactose-containing compounds and as a biochemical reagent.
Mechanism of Action
Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate exerts its effects by participating in the Leloir pathway of galactose metabolism. It is converted to glucose-1-phosphate and UDP-galactose by the enzyme uridyltransferase. This conversion is crucial for the proper utilization and metabolism of galactose in the body .
Comparison with Similar Compounds
Similar Compounds
Alpha-D-Glucose 1-phosphate dipotassium salt hydrate: Similar in structure but derived from glucose.
Uridine 5′-diphospho-N-acetylgalactosamine disodium salt: Involved in glycosylation reactions but contains an acetylated galactosamine unit.
Uniqueness
Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate is unique due to its specific role in galactose metabolism and its use as a substrate for uridyltransferase. Its ability to form stable pentahydrate crystals also distinguishes it from other similar compounds .
Properties
IUPAC Name |
dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;pentahydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2K.5H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;;;;/h2-10H,1H2,(H2,11,12,13);;;5*1H2/q;2*+1;;;;;/p-2/t2-,3+,4+,5-,6-;;;;;;;/m1......./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBRMLNCQMITLC-JFYWUTKTSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.O.O.O.[K+].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.O.O.O.O.[K+].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H21K2O14P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19046-60-7 |
Source
|
Record name | α-D-galactose 1-(dipotassium phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.879 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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